REACTION_CXSMILES
|
[O:1]1[C:5]([C:6](OC)=[O:7])=[CH:4][C:3]([C:10]([O:12][CH3:13])=[O:11])=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.C(OCC)(=O)C>O1CCCC1>[OH:7][CH2:6][C:5]1[O:1][CH:2]=[C:3]([C:10]([O:12][CH3:13])=[O:11])[CH:4]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
to extract it
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography [Wakogel C-200, 20 g; eluting solvent: hexane/ethyl acetate=2/1]
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=CO1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |